N-Cyclopropylmethyl Substituent Confers Distinct Steric and Conformational Profile Versus N-Ethyl and N-Cyclobutyl Analogs: A Structural Biology-Informed Comparison
The N-ethyl analog of the target compound (N-ethyl-6,7-dimethoxyquinazolin-4-amine, CAS 21575-15-5) has been co-crystallized with the BRD4 bromodomain (PDB 5HQ7), demonstrating that the 6,7-dimethoxyquinazolin-4-amine scaffold engages the acetyl-lysine binding pocket of BRD4 as a fragment hit [1]. The target compound's N-cyclopropylmethyl group introduces a cyclopropane ring that occupies a larger steric volume and possesses distinct conformational constraints compared to the planar ethyl group. While the N-ethyl analog serves as a BRD4 fragment, the N-cyclobutyl analog (compound 45, PMID 18702009) was profiled in an EGFR inhibitor panel, demonstrating that N-cycloalkyl identity dictates target class selectivity [2]. No direct BRD4 binding affinity data (Kd, IC50) are publicly available for the target compound; however, the structural biology precedent from the N-ethyl analog establishes that this scaffold class is competent for bromodomain engagement, and the cyclopropylmethyl group is predicted to modulate both binding pose and selectivity relative to smaller or larger N-alkyl substituents [3].
| Evidence Dimension | N-substituent structural identity and target engagement potential |
|---|---|
| Target Compound Data | N-cyclopropylmethyl (cyclopropane ring; MW 259.3; rotatable bonds: 4); BRD4 binding not experimentally determined |
| Comparator Or Baseline | N-ethyl analog (CAS 21575-15-5): co-crystallized with BRD4 (PDB 5HQ7); N-cyclobutyl analog (compound 45, PMID 18702009): EGFR inhibitor profile |
| Quantified Difference | Not quantifiable — no direct head-to-head binding data available. Qualitative structural biology evidence supports differential target engagement. |
| Conditions | PDB 5HQ7: X-ray crystallography of N-ethyl analog bound to BRD4 bromodomain; EGFRinDB entry for N-cyclobutyl analog from computational/in vitro EGFR profiling (PMID 18702009) |
Why This Matters
The N-cyclopropylmethyl group is structurally distinct from ethyl and cyclobutyl substituents, and published crystallographic evidence for the N-ethyl analog confirms the scaffold's competence for BRD4 engagement; researchers developing BRD4-targeted or kinase-targeted quinazoline probes should select the specific N-substituent based on the intended target class, as substituent identity determines selectivity.
- [1] RCSB PDB. 5HQ7: Crystal structure of fragment bound with Brd4 (N-ethyl-6,7-dimethoxyquinazolin-4-amine). Deposited 2016-01-21. View Source
- [2] EGFRinDB Entry EGIN0001572. N-cyclobutyl-6,7-dimethoxyquinazolin-4-amine (Compound 45). Reference PMID: 18702009. View Source
- [3] Yang SM, Urban DJ, Yoshioka M, Strovel JW, Fletcher S, et al. Discovery and lead identification of quinazoline-based BRD4 inhibitors. PubMed. View Source
